Antiseptic Potency Against Soy Sauce Spoilage Organisms: Ethyl Thiocyanoacetate vs. Six Established Preservatives
In a direct comparative study of antiseptic action against soy sauce, ethyl thiocyanoacetate was reported to be 'far stronger' than salicylic acid, benzoic acid, butyl p-hydroxybenzoate, α-naphthol, β-naphthol, and allyl-mustard oil [1]. A follow-up study comparing esters of acetic, chloroacetic, and thiocyanoacetic acids found that methyl, ethyl, isopropyl, isobutyl, and isoamyl esters of thiocyanoacetic acid exhibited the strongest antiseptic action, exceeding the chloroacetic and acetic acid ester series [2]. Although exact MIC values are not provided in the available abstracts, the ordinal ranking establishes the ethyl thiocyanoacetate ester class as the most potent among three acid series.
| Evidence Dimension | Relative antiseptic potency against soy sauce spoilage organisms |
|---|---|
| Target Compound Data | Ethyl thiocyanoacetate – 'far stronger' than all six reference preservatives |
| Comparator Or Baseline | Salicylic acid, benzoic acid, butyl p-hydroxybenzoate, α-naphthol, β-naphthol, allyl-mustard oil; and esters of acetic and chloroacetic acids |
| Quantified Difference | Ordinal ranking: thiocyanoacetic acid esters > chloroacetic acid esters > acetic acid esters; ethyl ester qualitatively strongest within the thiocyanoacetate series tested |
| Conditions | Soy sauce antiseptic assay; Zygosaccharomyces salsus and Z. major as test organisms; publications from 1951 |
Why This Matters
For procurement decisions in food preservative or industrial biocide screening, the ethyl ester of thiocyanoacetic acid has documented superiority over legacy preservatives including benzoic and salicylic acids in a complex fermentation matrix.
- [1] Funaguma, T. et al. Fungicides for Soy Sauce. I. Fungicidal Action of Ethyl Thiocyanoacetate. Yakugaku Zasshi (Journal of the Pharmaceutical Society of Japan), 1951, 71(5), 400–402. View Source
- [2] Funaguma, T. et al. Fungicides for Soy Sauce. II. Relationship between Fungicidal Actions of Esters of Thiocyanoacetic, Acetic and Chloroacetic Acids against Soy Sauce. Yakugaku Zasshi, 1951, 71(5), 403–407. View Source
